molecular formula C12H17ClN2O2 B1410305 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride CAS No. 1416714-22-1

6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride

Cat. No.: B1410305
CAS No.: 1416714-22-1
M. Wt: 256.73 g/mol
InChI Key: CBUPFBSVDIERQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride is a chemical building block of interest in medicinal chemistry and preclinical research. Its structure, featuring a nicotinic acid core linked to a piperidine moiety, is commonly explored for designing novel pharmaceutical agents. Compounds with similar piperidine-substituted nicotinic acid scaffolds have been identified as key intermediates in the synthesis of molecules that target the central nervous system, with potential applications in research areas such as Alzheimer's and Parkinson's diseases . The nicotinic acid component is a well-known pharmacophore with its own established lipid-modifying effects, acting through specific pathways like the GPR109A receptor . As a synthetic intermediate, this compound can support structure-activity relationship (SAR) studies and the development of new therapeutic candidates in various fields, including neurology and oncology. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(16)10-4-5-11(13-8-10)9-14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUPFBSVDIERQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Cyanoethyl Piperidine Intermediate

The initial step involves the formation of N-cyanoethyl piperidine, which serves as a key precursor. This process typically employs nucleophilic substitution reactions where piperidine reacts with activated nitrile derivatives such as chloropyruvates or related compounds.

Reaction pathway:

  • Piperidine reacts with chloropyruvate derivatives under controlled conditions to form N-cyanoethyl piperidine.
  • The reaction is carried out in inert solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Catalytic Hydrogenation and Ring Closure

Following the formation of the nitrile precursor, catalytic hydrogenation (using palladium or platinum catalysts) reduces nitrile groups to amines, facilitating ring closure and formation of the hexahydropyridine core.

Reaction conditions:

  • Catalyst: Pd/C or PtO₂.
  • Solvent: Ethanol or methanol.
  • Temperature: 25–50°C.
  • Pressure: 1–5 atm H₂.

Functionalization with Nicotinic Acid

The core hexahydropyridine ring is then functionalized with nicotinic acid derivatives through amidation or esterification reactions, often employing coupling agents such as EDC or DCC in suitable solvents (e.g., DMF or DMSO).

Key steps:

  • Activation of nicotinic acid to its acid chloride or anhydride.
  • Nucleophilic attack by the amine group on the activated nicotinic acid derivative to form the amide linkage.

Salt Formation: Hydrochloride Salt Preparation

The final step involves converting the free base into its hydrochloride salt to enhance stability and bioavailability.

Methodology:

  • The free amine compound is dissolved in anhydrous ethanol or ethyl acetate.
  • Hydrochloric acid gas or concentrated HCl solution is bubbled through or added dropwise.
  • The mixture is stirred at room temperature until precipitation of the hydrochloride salt occurs.
  • The precipitate is filtered, washed with cold solvent, and dried under vacuum.

Alternative Synthetic Route: One-Pot Method

Recent patents suggest a one-pot synthesis approach, which combines multiple steps into a single reaction vessel, reducing time and improving yield.

Process overview:

  • React N-cyanoethyl piperidine with D-benzene glycinol and palladium catalysts directly.
  • Use a suitable solvent such as ethanol or acetic acid.
  • Add hydrochloric acid at the end to precipitate the hydrochloride salt.

This method simplifies purification and minimizes by-products, offering a more efficient pathway for large-scale production.

Research Data and Comparative Analysis

Methodology Key Reagents & Conditions Advantages Limitations
Multi-step Organic Synthesis Piperidine, chloropyruvate, Pd/C, nicotinic acid derivatives High purity, controlled reactions Longer process, multiple purification steps
Catalytic Hydrogenation Hydrogen, Pd/C, ethanol, low temperature Efficient ring reduction Requires careful control of conditions
One-pot Synthesis N-cyanoethyl piperidine, D-benzene glycinol, Pd catalyst, HCl Faster, scalable, fewer purification steps Possible side reactions, selectivity issues
Salt Formation HCl gas or concentrated HCl in ethanol Simple, effective salt precipitation Requires handling of corrosive acids

Research Findings and Optimization

  • Yield Optimization: Use of inert atmospheres (argon or nitrogen) during nitrile formation and hydrogenation enhances yield and purity.
  • Purification Techniques: Column chromatography and recrystallization from ethanol or acetonitrile are effective in obtaining high-purity products.
  • Reaction Monitoring: In situ IR or NMR spectroscopy can be employed to monitor reaction progress, ensuring complete conversion before salt formation.

Summary and Recommendations

The preparation of 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride can be efficiently achieved via a multi-step organic synthesis involving nitrile formation, catalytic hydrogenation, and amidation, followed by salt formation. Alternatively, a one-pot synthesis approach offers advantages in process simplicity and scalability, especially suitable for industrial applications.

For optimal results:

  • Maintain strict control over reaction temperatures and atmospheres.
  • Employ appropriate purification techniques to achieve high purity.
  • Consider process scale-up parameters and safety measures, especially during acid handling and hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride is derived from nicotinic acid, featuring a piperidine moiety that enhances its pharmacological properties. The inclusion of the piperidine ring contributes to its ability to interact with biological targets, making it a valuable compound in drug development.

Neurological Disorders

Research indicates that compounds similar to this compound exhibit neuroprotective effects. They have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate nicotinic acetylcholine receptors (nAChRs) is particularly significant, as these receptors play a crucial role in cognitive functions and neuroprotection .

Anti-inflammatory Effects

Studies have shown that derivatives of nicotinic acid can exert anti-inflammatory effects. The compound may be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel diseases (IBD). Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Cardiovascular Health

There is emerging evidence that nicotinic acid derivatives can positively influence cardiovascular health by improving lipid profiles and reducing atherosclerosis risk factors. The compound's potential to act as a P2Y12 receptor antagonist suggests it could play a role in preventing thrombotic events .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of this compound on neuronal cell lines exposed to amyloid-beta peptides. Results indicated that the compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Inhibition of Inflammatory Cytokines

Another research project assessed the anti-inflammatory properties of this compound in a model of colitis. Administered mice showed decreased levels of TNF-alpha and IL-6, indicating that this compound could effectively reduce inflammation in gastrointestinal disorders .

Industrial Applications

Beyond its pharmacological uses, this compound has potential applications in the agrochemical industry as an intermediate for synthesizing novel pesticides or herbicides. Its structural properties may enhance the efficacy and specificity of agrochemicals, contributing to more sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues of Nicotinic Acid Derivatives

Nicotinic acid derivatives with piperidine or pyrrolidine substituents are widely studied for their pharmacokinetic and pharmacodynamic properties. Key structural analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituent Position Molecular Formula Molecular Weight Key Properties/Activities References
5-(Piperidin-1-yl)nicotinic acid 5-position C₁₁H₁₄N₂O₂ 206.24 Acute oral toxicity (rat LD₅₀: 300 mg/kg); used in synthetic intermediates
6-(Pyrrolidin-1-yl)nicotinic acid 6-position C₁₀H₁₂N₂O₂ 192.21 High structural similarity (0.95); potential CNS activity
5-Methyl-6-(piperidin-1-yl)nicotinic acid 5-methyl, 6-piperidine C₁₂H₁₆N₂O₂ 220.27 Similarity score 0.96; methyl group may enhance lipophilicity
6-(PIPERIDYLMETHYL)PYRIDINE-3-CARBOXYLIC ACID 6-piperidinylmethyl C₁₂H₁₆N₂O₂ 220.27 Structural isomer; hydrochloride form improves aqueous solubility
Nicotinoyl Chloride Hydrochloride Acid chloride C₆H₅Cl₂NO 178.02 Reactive intermediate; used in peptide synthesis

Pharmacological and Metabolic Insights

  • Receptor Binding: Piperidine-containing analogs, such as TD-8954 (), exhibit 5-HT₄ receptor agonist activity due to the piperidinylmethyl group’s role in receptor interaction .
  • Metabolic Stability : Nicotinic acid derivatives are metabolized via hydroxylation and oxidative pathways (). The piperidinylmethyl group in 6-(Piperidin-1-ylmethyl)nicotinic acid may slow hepatic degradation compared to unsubstituted nicotinic acid, as seen in 6-hydroxynicotinic acid derivatives .
  • Solubility and Bioavailability: The hydrochloride salt enhances aqueous solubility relative to non-salt forms (e.g., 5-(Piperidin-1-yl)nicotinic acid), critical for oral or injectable formulations .

Biological Activity

6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure consists of a nicotinic acid moiety linked to a piperidine group, which enhances its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H16ClN3O2, with a molecular weight of 257.73 g/mol. The presence of both the piperidine and nicotinic acid components contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Cholinergic Activity : The compound acts on nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission. This interaction can lead to various physiological responses, including modulation of synaptic transmission and neuroprotection.
  • Antimicrobial Properties : Research indicates that derivatives of piperidine compounds exhibit significant antibacterial and antifungal activities. The structural features of this compound may enhance its efficacy against Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values are critical for assessing effectiveness:

CompoundTarget OrganismMIC (mg/mL)
6-(Piperidin-1-ylmethyl)nicotinic acidStaphylococcus aureus0.0048
Escherichia coli0.0195
Candida albicans0.039

These findings suggest that the compound possesses potent antibacterial activity, particularly against S. aureus and E. coli, which are common pathogens responsible for various infections .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound could significantly reduce neuronal death induced by oxidative stress, potentially through its cholinergic activity .
  • Antifungal Activity : Another research project focused on the antifungal properties of this compound against various fungal strains. The results showed effective inhibition against C. albicans and other pathogenic fungi, suggesting its utility in treating fungal infections .

Q & A

Basic: What safety protocols are critical when handling 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride?

Answer:

  • Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .
  • Spill Management: Contain spills with inert absorbents (e.g., sand), avoid direct contact, and dispose of waste according to hazardous chemical protocols .
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .

Basic: Which analytical techniques are recommended for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine and nicotinic acid moieties.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
  • HPLC-Purity Analysis: Reverse-phase HPLC with UV detection to assess purity (>95% threshold for research-grade material) .

Advanced: How can Design of Experiments (DoE) optimize synthetic yield?

Answer:

  • Factor Screening: Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading) .
  • Response Surface Methodology (RSM): Apply central composite design to model nonlinear relationships and determine optimal conditions .
  • Case Example: For a similar piperidine derivative, DoE reduced required experiments by 40% while maximizing yield to 82% .

Advanced: How to address contradictions in spectroscopic data during structural studies?

Answer:

  • Cross-Validation: Combine NMR, X-ray crystallography, and computational simulations (DFT) to resolve ambiguities .
  • Dynamic Effects: Consider tautomerism or conformational flexibility in piperidine rings, which may cause spectral discrepancies .
  • Collaborative Analysis: Use cheminformatics platforms (e.g., ICReDD’s reaction databases) to compare with structurally analogous compounds .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization: Use ethanol/water mixtures for high-purity crystals.
  • Column Chromatography: Employ silica gel with eluents like dichloromethane:methanol (9:1) .
  • Membrane Filtration: Ultrafiltration for nanoparticle contamination removal .

Advanced: How can computational tools elucidate reaction mechanisms involving this compound?

Answer:

  • Reaction Path Search: Use quantum chemical software (e.g., Gaussian, ORCA) to model nucleophilic substitution at the piperidine nitrogen .
  • Solvent Effects: Simulate solvent polarity (e.g., DMSO vs. toluene) on reaction kinetics using COSMO-RS .
  • Validation: Compare computed transition states with experimental kinetic data .

Basic: What storage conditions ensure compound stability?

Answer:

ParameterRequirementReference
Temperature2–8°C (refrigerated)
Humidity<40% RH (desiccator)
Light SensitivityAmber glass vials

Advanced: What frameworks guide hypothesis-driven research on this compound?

Answer:

  • PICO Framework:
    • Population: Target enzyme/receptor (e.g., nicotinic acetylcholine receptors).
    • Intervention: Compound’s binding affinity modulation.
    • Comparison: Existing agonists/antagonists.
    • Outcome: IC50_{50} or Ki values .
  • FINER Criteria: Ensure feasibility, novelty, and relevance to neurodegenerative disease models .

Advanced: How do solvent systems influence substitution reactions in derivatives?

Answer:

  • Polar Protic Solvents (e.g., H2_2O): Stabilize transition states in SN1 mechanisms but may hydrolyze sensitive groups.
  • Polar Aprotic Solvents (e.g., DMF): Favor SN2 pathways for piperidine alkylation .
  • Case Study: Switching from ethanol to acetonitrile increased substitution efficiency by 30% in a related nicotinic acid derivative .

Basic: How does the hydrochloride salt form affect reactivity vs. the free base?

Answer:

  • Solubility: Hydrochloride salts enhance aqueous solubility, critical for in vitro assays .
  • Stability: Salt forms reduce hygroscopicity, minimizing decomposition during storage .
  • Reactivity: Free bases are more nucleophilic, requiring careful pH control during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.